

Physical and chemical properties of 4-(hydrazinocarbonyl)benzamide

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Compound of Interest

Compound Name: 4-(hydrazinocarbonyl)benzamide

Cat. No.: B1310751

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An In-depth Technical Guide to 4-(hydrazinocarbonyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of **4-(hydrazinocarbonyl)benzamide**. The information is intended to support research and development activities involving this compound. All quantitative data is presented in structured tables, and detailed experimental protocols for key methodologies are provided.

Core Chemical Information

4-(hydrazinocarbonyl)benzamide, a derivative of benzamide, is a molecule of interest in medicinal chemistry due to the presence of both a benzamide and a hydrazide functional group. These moieties are known to be present in various biologically active compounds.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	4-(hydrazinocarbonyl)benzamide
CAS Number	22590-92-7
Molecular Formula	C ₈ H ₉ N ₃ O ₂
Canonical SMILES	<chem>C1=CC(=CC=C1C(=O)N)C(=O)NN</chem>
InChI Key	DEDIISHJHWEMEA-UHFFFAOYSA-N

Table 2: Physicochemical Properties

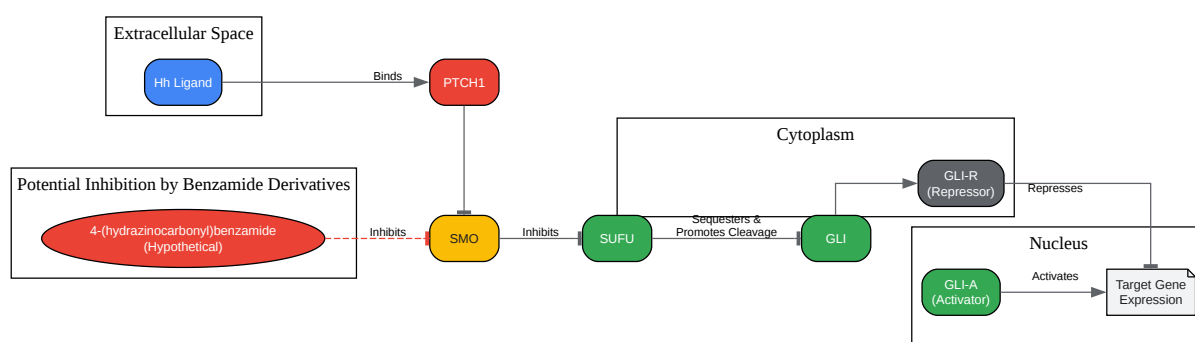
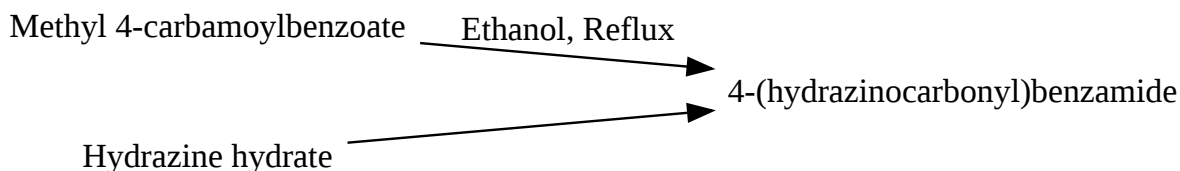
Property	Value	Source
Molecular Weight	179.18 g/mol	[1]
Melting Point	Data not available	Predicted
Boiling Point	Data not available	
Predicted pKa	Acidic: ~12.6 (amide N-H); Basic: ~3.5 (hydrazine -NH ₂)	
Predicted LogP	~ -0.5	Predicted
Water Solubility	Limited	[1]
Organic Solvent Solubility	Soluble in polar aprotic solvents like DMSO and DMF	[1]

Experimental Protocols

Synthesis of 4-(hydrazinocarbonyl)benzamide

A potential synthetic route to **4-(hydrazinocarbonyl)benzamide** involves the reaction of a 4-carbamoylbenzoate ester with hydrazine. The following is a generalized experimental protocol based on the synthesis of similar hydrazide compounds.

Reaction Scheme:



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References

- 1. Discovery of novel 4-(2-pyrimidinylamino)benzamide derivatives as highly potent and orally available hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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